molecular formula C9H6FNO2 B11784173 1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone

1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone

Katalognummer: B11784173
Molekulargewicht: 179.15 g/mol
InChI-Schlüssel: RGLKUDRKYZJFFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound features a fluorine atom attached to the benzene ring, which is fused to the oxazole ring, and an ethanone group attached to the oxazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzoyl chloride with an appropriate amine to form the intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may be optimized to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets. The oxazole ring can participate in hydrogen bonding and other interactions, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone
  • 2-(6-Fluorobenzo[d]oxazol-2-yl)ethan-1-amine hydrochloride
  • 1-(2-Fluorobenzo[d]oxazol-4-yl)ethanol

Uniqueness

1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone is unique due to the specific position of the fluorine atom and the ethanone group. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds. The presence of the fluorine atom can enhance its stability and lipophilicity, which are important properties for drug development .

Eigenschaften

Molekularformel

C9H6FNO2

Molekulargewicht

179.15 g/mol

IUPAC-Name

1-(2-fluoro-1,3-benzoxazol-4-yl)ethanone

InChI

InChI=1S/C9H6FNO2/c1-5(12)6-3-2-4-7-8(6)11-9(10)13-7/h2-4H,1H3

InChI-Schlüssel

RGLKUDRKYZJFFA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C2C(=CC=C1)OC(=N2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.